2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile
Description
Systematic Nomenclature and Structural Identification
The compound This compound adheres to IUPAC naming conventions, which prioritize functional group hierarchy and substituent positioning. The base structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4'-butylbiphenyl group and at position 5 with a nitrile (-C≡N) group. The biphenyl moiety consists of two benzene rings connected by a single bond, with a butyl (-C~4~H~9~) substituent at the para position of the distal ring.
Structural Verification via Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming the compound’s structure. For example:
- ¹H NMR : The butyl group’s methylene protons (-CH~2~-) typically resonate as a multiplet between 1.2–1.4 ppm, while the methyl protons (-CH~3~) appear as a triplet near 0.9 ppm. Aromatic protons on the biphenyl and pyrimidine rings resonate in the 7.0–8.5 ppm range, with coupling patterns indicating substitution positions.
- ¹³C NMR : The nitrile carbon is observed at ~115–120 ppm, while the pyrimidine ring’s carbons appear between 150–160 ppm.
- IR Spectroscopy : A sharp absorption band near 2220 cm⁻¹ confirms the presence of the nitrile group.
The molecular formula is C~21~H~19~N~3~ , with a molecular weight of 313.40 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C~21~H~19~N~3~ |
| Molecular Weight | 313.40 g/mol |
| Key Spectral Features | ¹H NMR: 0.9 (t, 3H), 7.2–8.3 (m, 9H); IR: 2220 cm⁻¹ |
Historical Context in Biphenyl-Pyrimidine Hybrid Chemistry
The synthesis of biphenyl-pyrimidine hybrids emerged in the late 20th century, driven by interest in their electronic and pharmacological properties. Early work focused on modifying pyrimidine’s C-2 and C-5 positions to enhance π-conjugation or introduce functional groups for target binding.
Key Milestones :
- Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction became a cornerstone for attaching aryl groups (e.g., biphenyl) to pyrimidine rings. For example, brominated biphenyl precursors react with pyrimidine boronic esters under basic conditions to form C–C bonds.
- Solvent-Free Synthesis : Recent advances, such as solvent-free protocols for pyrimidine derivatives, improved yields and reduced environmental impact.
- Morpholine Hybrids : Studies on pyrimidine-morpholine hybrids demonstrated the versatility of pyrimidine scaffolds in medicinal chemistry, inspiring similar strategies for biphenyl-pyrimidine systems.
Position Within Donor-Acceptor Molecular Architectures
The compound’s structure positions it within donor-acceptor (D-A) systems, where the biphenyl group acts as an electron donor and the pyrimidine-carbonitrile moiety serves as an acceptor. This architecture enables applications in organic electronics and catalysis.
Electronic Properties :
- The biphenyl group’s electron-rich aromatic system donates electron density through conjugation, while the nitrile and pyrimidine’s nitrogen atoms withdraw electrons, creating a polarized system.
- Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.5 eV, suitable for optoelectronic applications.
Comparative Analysis :
This D-A configuration mimics natural systems like DNA base pairs, where non-canonical hydrogen-bonding patterns (e.g., donor-donor-acceptor) stabilize duplex structures.
Properties
CAS No. |
63617-97-0 |
|---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[4-(4-butylphenyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-2-3-4-16-5-7-18(8-6-16)19-9-11-20(12-10-19)21-23-14-17(13-22)15-24-21/h5-12,14-15H,2-4H2,1H3 |
InChI Key |
CYIUTEWMRFLAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Construction of the Biphenyl Moiety with Butyl Substitution
The biphenyl core with a butyl substituent at the 4' position is typically prepared via:
Suzuki–Miyaura cross-coupling reactions : This palladium-catalyzed reaction couples aryl boronic acids with aryl halides under mild conditions, allowing for the formation of the biphenyl linkage with high regioselectivity and yield. For example, 4-bromobutylbenzene derivatives can be coupled with 4-boronated phenyl compounds to yield 4'-butylbiphenyl intermediates.
Alkylation reactions : The butyl group can be introduced via Friedel-Crafts alkylation or by using butyl-substituted aryl boronic acids in the Suzuki coupling step.
Formation of the Pyrimidine Ring and Functionalization
The pyrimidine ring bearing the nitrile at the 5-position can be synthesized or functionalized through:
Nucleophilic aromatic substitution (S_NAr) on halogenated pyrimidines, where a nitrile group or its precursor is introduced at the 5-position.
Palladium-catalyzed cyanation of 5-bromo-pyrimidine derivatives using cyanide sources (e.g., KCN, Zn(CN)_2) under controlled conditions to install the nitrile group efficiently.
Coupling of Biphenyl and Pyrimidine Units
The final coupling of the biphenyl moiety to the pyrimidine ring at the 2-position is commonly achieved via:
Suzuki–Miyaura cross-coupling between a 2-halopyrimidine (e.g., 2-bromopyrimidine-5-carbonitrile) and the boronic acid or ester derivative of the 4'-butylbiphenyl.
Alternative methods include Stille coupling or Negishi coupling , but Suzuki coupling is preferred for its mild conditions and functional group tolerance.
Detailed Preparation Methodology
Stepwise Synthetic Procedure
Representative Reaction Conditions
- Catalyst : Pd(PPh3)4 or PdCl_2(dppf) (5 mol%)
- Base : Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)
- Solvent : Mixture of water/THF or toluene/ethanol
- Temperature : 60–90 °C
- Time : 10–16 hours depending on scale and substrate
Research Findings and Optimization
Catalyst loading and ligand choice significantly affect yield and purity. PdCl_2(dppf) has been shown to provide high turnover numbers and cleaner reactions in biphenyl-pyrimidine couplings.
Base selection influences the reaction rate and side product formation. K3PO4 is preferred for its mildness and compatibility with aqueous solvents.
Solvent systems combining water and organic solvents improve solubility of reactants and facilitate catalyst turnover.
Scale-up feasibility has been demonstrated with reduced catalyst loading (down to 2 mol%) and longer reaction times, maintaining yields above 75%.
Purification is typically achieved by column chromatography using hexanes/ethyl acetate mixtures, yielding the target compound as a solid with high purity.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Challenges |
|---|---|---|---|
| Biphenyl butylation | Suzuki coupling with butyl-substituted aryl boronic acid | High regioselectivity, scalable | Requires pure boronic acid |
| Pyrimidine halogenation | Controlled bromination (NBS) | Selective functionalization | Over-bromination risk |
| Cyanation of pyrimidine | Pd-catalyzed cyanation with Zn(CN)_2 | Efficient nitrile installation | Toxic cyanide handling |
| Final biphenyl-pyrimidine coupling | Suzuki coupling of 2-bromo-5-cyanopyrimidine with biphenyl boronic acid | Mild conditions, good yields | Catalyst sensitivity, purification |
Chemical Reactions Analysis
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents like halogens or alkylating agents under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, some derivatives of pyrimidine-5-carbonitrile have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are involved in cancer cell proliferation and inflammation, respectively . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Key Observations :
- The butyl biphenyl group in the target compound provides greater hydrophobicity compared to polar substituents like sulfanyl or hydroxyphenylamino groups .
- Sulfur-containing analogs (e.g., ) exhibit distorted bond angles (e.g., C1–S1–C6 = 100.16°) due to steric effects, whereas the biphenyl group in the target compound likely maintains coplanarity for π-π stacking .
Key Observations :
- The target compound’s synthesis likely parallels methods in (biphenyl coupling) but with tailored boronic acids.
- Thiazole and sulfanyl derivatives require specialized reagents (e.g., guanidines, thiols), whereas hydrazinyl derivatives employ simpler condensation .
Physicochemical Properties
Substituents dictate melting points, solubility, and electronic properties:
Biological Activity
2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
- In vitro Studies : The compound was tested against breast cancer (MCF-7) and acute leukemia (K56) cell lines. The IC50 values observed were for MCF-7 cells, indicating significant cytotoxic activity compared to standard drugs .
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties.
- In vitro Assays : Inflammatory markers such as IL-6 and TNF-alpha were significantly reduced in treated cell cultures, suggesting that the compound may inhibit pro-inflammatory cytokine release .
- Cardiac Safety Profile : Notably, the anti-inflammatory effects were observed without significant cardiotoxicity, making it a candidate for further development in inflammatory diseases .
Antimicrobial Activity
Preliminary tests indicate that this compound possesses antimicrobial properties.
- Microbial Strains Tested : The compound exhibited activity against various strains including E. coli and S. aureus. However, no minimum inhibitory concentration (MIC) was determined at concentrations ranging from to .
Data Summary
Case Studies
- Case Study on Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited enhanced anticancer activity when modified with different substituents on the pyrimidine ring. This highlights the importance of structural variations in enhancing biological activity .
- Inflammation Model : In a murine model of inflammation, the compound significantly reduced paw edema compared to control groups, indicating potential therapeutic applications in treating inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
